![molecular formula C14H13FO3 B6379837 4-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261948-14-4](/img/structure/B6379837.png)
4-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, also known as 4-Fluoromandelic acid (4-FMA), is an aromatic compound belonging to the class of phenols. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. It has become a popular research chemical due to its ability to act as an agonist of the serotonin 5-HT2A receptor. 4-FMA has been investigated for its potential to act as an antidepressant, anxiolytic, and antipsychotic.
Mechanism of Action
4-FMA acts as an agonist of the serotonin 5-HT2A receptor. This receptor is thought to play a role in the regulation of mood and behavior, as well as in the modulation of the release of neurotransmitters such as dopamine and norepinephrine. 4-FMA is thought to act as an agonist of the 5-HT2A receptor, which results in the activation of downstream signaling pathways that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMA have been studied in animal models. It has been shown to have antidepressant-like effects, as well as anxiolytic and antipsychotic-like effects. In addition, 4-FMA has been shown to modulate the release of neurotransmitters such as dopamine and norepinephrine, as well as to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
The use of 4-FMA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized. It also has a high affinity for the serotonin 5-HT2A receptor and has been shown to have antidepressant-like, anxiolytic, and antipsychotic-like effects. However, there are some limitations to its use in laboratory experiments. It is not approved for human use and its long-term safety and efficacy have not been established.
Future Directions
The potential of 4-FMA as an antidepressant, anxiolytic, and antipsychotic is still being investigated. Future research should focus on the long-term safety and efficacy of this compound, as well as on its potential to act as a neuroprotectant. In addition, further studies should investigate the mechanism of action of 4-FMA and its potential to modulate the release of neurotransmitters such as dopamine and norepinephrine. Finally, further research should explore the potential of 4-FMA to reduce inflammation and oxidative stress, as well as its potential to act as an agonist of other receptors.
Synthesis Methods
4-FMA can be synthesized from 4-methoxyphenol and 2-fluoro-3-methoxybenzaldehyde. The reaction begins with the condensation of the two reactants in the presence of a base such as potassium carbonate, followed by the addition of a strong acid such as hydrochloric acid. This reaction produces 4-fluoromandelic acid as the primary product.
Scientific Research Applications
4-FMA has been studied for its potential to act as an antidepressant, anxiolytic, and antipsychotic. It has been shown to act as an agonist of the serotonin 5-HT2A receptor, which is thought to be involved in the regulation of mood and behavior. In addition, 4-FMA has been studied for its potential to modulate the release of neurotransmitters such as dopamine and norepinephrine. It has also been investigated for its potential to act as a neuroprotectant, as well as for its ability to reduce inflammation and oxidative stress.
properties
IUPAC Name |
4-(2-fluoro-3-methoxyphenyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-12-5-3-4-10(14(12)15)9-6-7-11(16)13(8-9)18-2/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVDDCJBICGDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685572 |
Source
|
Record name | 2'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261948-14-4 |
Source
|
Record name | 2'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.